4-(2-Amino-2-methylpropyl)phenol acetic acid
Overview
Description
4-(2-Amino-2-methylpropyl)phenol acetic acid is an organic compound with the molecular formula C({12})H({19})NO(_{3}) It is characterized by the presence of a phenol group, an amino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Amino-2-methylpropyl)phenol acetic acid typically involves multi-step organic reactions. One common method starts with the alkylation of phenol with 2-bromo-2-methylpropane to form 4-(2-methylpropyl)phenol. This intermediate is then subjected to nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group, yielding 4-(2-amino-2-methylpropyl)phenol. The final step involves the acylation of the amino group with acetic anhydride to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Amino-2-methylpropyl)phenol acetic acid can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
4-(2-Amino-2-methylpropyl)phenol acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Amino-2-methylpropyl)phenol acetic acid involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The acetic acid moiety may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
4-(2-Amino-2-methylpropyl)phenol acetic acid can be compared with similar compounds such as:
4-(2-Amino-2-methylpropyl)phenol: Lacks the acetic acid moiety, which may affect its solubility and reactivity.
4-(2-Amino-2-methylpropyl)benzoic acid: Contains a benzoic acid group instead of an acetic acid group, which may alter its biological activity and chemical properties.
Properties
IUPAC Name |
acetic acid;4-(2-amino-2-methylpropyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.C2H4O2/c1-10(2,11)7-8-3-5-9(12)6-4-8;1-2(3)4/h3-6,12H,7,11H2,1-2H3;1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLYXCKFGQEMTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(CC1=CC=C(C=C1)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620162 | |
Record name | Acetic acid--4-(2-amino-2-methylpropyl)phenol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204592-23-4 | |
Record name | Acetic acid--4-(2-amino-2-methylpropyl)phenol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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